molecular formula C14H22ClN3 B2525589 4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride CAS No. 2460757-18-8

4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride

Cat. No.: B2525589
CAS No.: 2460757-18-8
M. Wt: 267.8
InChI Key: OMQGRCWXBLGHAJ-UHFFFAOYSA-N
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Description

4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride is a chemical compound with the molecular formula C14H21N3·HCl It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.

    Methylation: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the quinazoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.

Scientific Research Applications

4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride is unique due to its specific combination of a quinazoline core and a piperidine ring, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3.ClH/c1-10-12-4-2-3-5-13(12)17-14(16-10)11-6-8-15-9-7-11;/h11,15H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQGRCWXBLGHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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